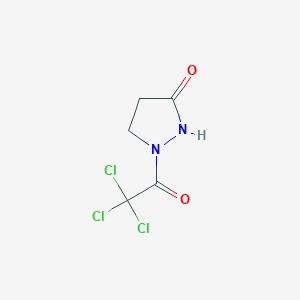

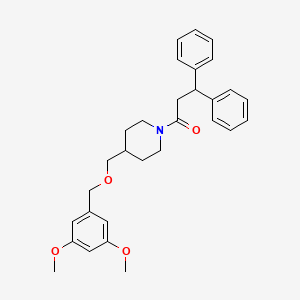

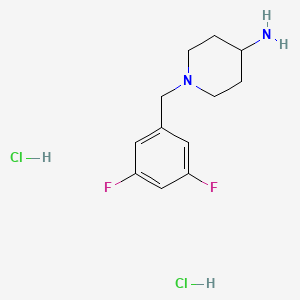

Cyclohexyl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It may also include computational predictions of properties like logP (a measure of how a compound partitions between water and octanol, related to its solubility and permeability) or pKa (a measure of the acidity of the compound) .Aplicaciones Científicas De Investigación

Pyrimidinyl and Oxadiazolyl Groups in Drug Design

Pyrimidinyl and Oxadiazolyl Compounds in Cancer Treatment

Research indicates that compounds containing pyrimidinyl and oxadiazolyl groups show promising antitumor and cytotoxic activities. These compounds can act as DNA intercalating agents or inhibit topoisomerase II-mediated DNA relaxation, a crucial mechanism in cancer cell proliferation. For instance, pyrrolobenzimidazoles, which are structurally related due to the presence of nitrogen-containing heterocycles, represent a new class of antitumor agents with advantages over existing treatments (Skibo, 1998).

Biological Activities of Oxadiazole Derivatives

Derivatives of oxadiazole, such as 1,3,4-oxadiazoles, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are attributed to the ability of oxadiazole derivatives to effectively bind with various enzymes and receptors in biological systems, showcasing their potential for developing new therapeutic agents (Jalhan et al., 2017).

Oxadiazole-Based Compounds in Medicinal Chemistry

The 1,3,4-oxadiazole scaffold is particularly interesting in the development of medicinal agents due to its structural features that enable binding with biological targets through multiple weak interactions. This has led to the synthesis of compounds with significant therapeutic potential across a range of activities, from anticancer to antiviral applications (Verma et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target monoacylglycerol lipase (magl), a key enzyme in the endocannabinoid system .

Biochemical Pathways

If we consider the potential target as magl, this enzyme plays a crucial role in the endocannabinoid system by regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-ag) . Therefore, the compound’s interaction with MAGL could potentially influence the endocannabinoid system’s functioning.

Result of Action

If we consider the potential target as magl, the inhibition of this enzyme could potentially lead to changes in the levels of 2-ag, thereby affecting the endocannabinoid system .

Propiedades

IUPAC Name |

cyclohexyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c22-16(11-5-2-1-3-6-11)21-9-12(10-21)15-19-14(20-23-15)13-17-7-4-8-18-13/h4,7-8,11-12H,1-3,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKLQLVJHMOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)

![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)

![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)

![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)

![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)